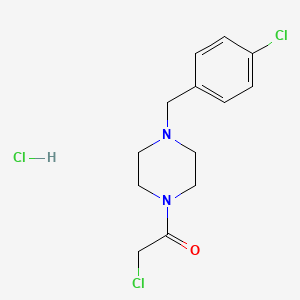

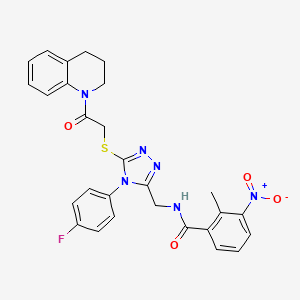

![molecular formula C21H23F3N4O2 B2441060 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034587-15-8](/img/structure/B2441060.png)

1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been realized for the first time by two strategies to afford chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines . Another research article describes the straightforward synthesis of functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines .

Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex and would depend on the specific conditions and reactants used. As mentioned earlier, the synthesis of similar compounds involves rhodium-catalyzed reductive dearomatization .

Scientific Research Applications

Heterocyclic Compound Synthesis

- The compound has been utilized as a starting material or intermediate in the synthesis of diverse heterocyclic compounds. For instance, Attaby et al. (2006) explored its use in creating novel pyrazolo and triazine derivatives with potential antiviral activities. The study involved diazotization and coupling reactions to produce compounds evaluated for cytotoxicity and antiviral properties against HSV1 and HAV-MBB, highlighting its utility in medicinal chemistry Attaby et al., 2006.

Pharmacological Research

- Research by Díaz et al. (2020) identified a derivative of the compound as a σ1 receptor (σ1R) antagonist clinical candidate for pain management. The study emphasized the compound's high aqueous solubility, metabolic stability, and antinociceptive properties in animal models, demonstrating its potential in developing new pain relief medications Díaz et al., 2020.

Material Science and Chemistry

- The compound's derivatives have been explored for their potential in material science and advanced chemistry applications. For example, Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. The study detailed molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations, suggesting applications in designing materials with specific molecular interactions Shawish et al., 2021.

Molecular Interaction Studies

- Research on molecular interactions involving the CB1 cannabinoid receptor highlighted a related compound's antagonist properties. Shim et al. (2002) examined the conformational analysis and pharmacophore models for CB1 receptor ligands, contributing to a deeper understanding of receptor-ligand interactions that could inform drug design strategies Shim et al., 2002.

properties

IUPAC Name |

1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N4O2/c22-21(23,24)16-6-4-15(5-7-16)13-19(29)26-9-11-27(12-10-26)20(30)17-14-25-28-8-2-1-3-18(17)28/h4-7,14H,1-3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATZKSGHEPJBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

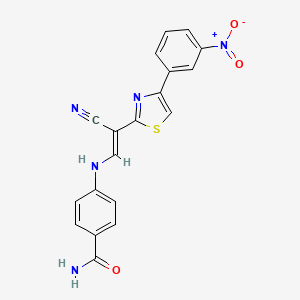

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2440977.png)

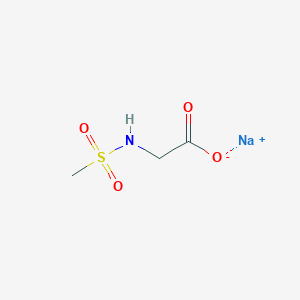

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2440985.png)

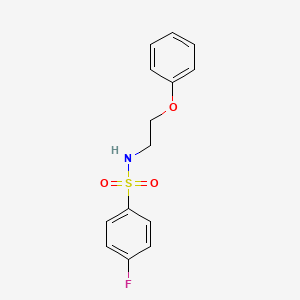

![3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2440991.png)

![8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2440992.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B2440993.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2440996.png)

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2440999.png)